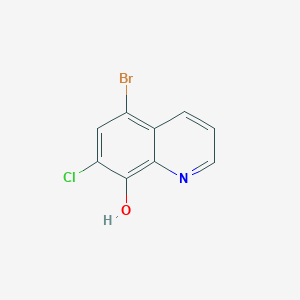

5-Bromo-7-chloro-quinolin-8-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5BrClNO |

|---|---|

Poids moléculaire |

258.50 g/mol |

Nom IUPAC |

5-bromo-7-chloroquinolin-8-ol |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |

Clé InChI |

UNUZFXMRJIKULJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(C(=C2N=C1)O)Cl)Br |

Origine du produit |

United States |

Synthetic Methodologies for 5 Bromo 7 Chloro Quinolin 8 Ol and Its Precursors

Strategies for Regioselective Halogenation of 8-Hydroxyquinoline (B1678124) Derivatives

Regioselective halogenation is crucial for synthesizing specifically substituted 8-hydroxyquinoline derivatives. The choice of halogenating agent, solvent, and reaction conditions dictates the position and degree of halogen substitution.

The direct bromination of 8-hydroxyquinoline is a common method for introducing bromine atoms onto the quinoline (B57606) scaffold. acgpubs.orgresearchgate.netresearchgate.net The reaction typically employs molecular bromine (Br₂) as the brominating agent. The stoichiometry of the bromine used is a critical factor in determining the final product, with different ratios yielding mono- or di-brominated derivatives. acgpubs.orgresearchgate.net

Treating 8-hydroxyquinoline with at least two equivalents of molecular bromine leads to the formation of 5,7-dibromo-8-hydroxyquinoline in high yields. mdpi.com However, achieving selective mono-bromination can be more challenging, often resulting in a mixture of products, including 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.orgresearchgate.net Researchers have investigated various solvents and temperature conditions to optimize the selective synthesis of these compounds. For instance, conducting the reaction in acetonitrile (B52724) at 0 °C has been explored to control the product distribution. acgpubs.orgresearchgate.net

Table 1: Research Findings on Direct Bromination of 8-Hydroxyquinoline

| Brominating Agent | Equivalents | Solvent | Conditions | Major Product(s) | Yield | Source |

| Br₂ | 2.1 | CH₃CN | 0 °C, 24h | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |

| Br₂ | 1.5 | CH₃CN | 0 °C, 24h | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | 37% (dibromo), 23% (mono-bromo) | acgpubs.orgresearchgate.net |

| Br₂ | 2.0 | Chloroform (B151607) | Not specified | 5,7-Dibromo-8-hydroxyquinoline | Excellent | mdpi.com |

Directed Chlorination Protocols

Similar to bromination, the direct chlorination of 8-hydroxyquinoline is an effective method for producing chlorinated derivatives. The reactivity of the 8-hydroxyquinoline ring allows for substitution at the 5 and 7 positions. Various chlorinating agents have been utilized to achieve this transformation.

One established protocol involves using excess chlorine gas in a chloroform solution with iodine as a catalyst, which produces 5,7-dichloro-8-hydroxyquinoline in very high yields. google.com Another approach uses N-chlorosuccinimide (NCS) under acidic conditions to afford 5,7-dichloro-8-hydroxyquinoline derivatives. nih.gov The use of sodium hypochlorite (B82951) in the presence of hydrochloric acid has also been reported, though it can result in a mixture of 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline. sciencemadness.org

Table 2: Research Findings on Directed Chlorination of 8-Hydroxyquinoline

| Chlorinating Agent | Catalyst / Conditions | Solvent | Major Product | Yield | Source |

| Chlorine (gas) | Iodine | Chloroform | 5,7-Dichloro-8-hydroxyquinoline | 94-97% | google.com |

| N-Chlorosuccinimide (NCS) | Acidic conditions | Not specified | 5,7-Dichloro-8-hydroxyquinoline derivatives | Good | nih.gov |

| Sodium Hypochlorite | Hydrochloric Acid | Water | Mixture of 5-chloro- and 5,7-dichloro-8-hydroxyquinoline | Not specified | sciencemadness.org |

Sequential Halogenation Techniques for Dual Substitution

The synthesis of mixed halogenated quinolines like 5-Bromo-7-chloro-quinolin-8-ol necessitates a sequential approach, as the simultaneous introduction of different halogens with high regioselectivity is synthetically challenging. This strategy involves the initial synthesis and isolation of a mono-halogenated precursor, followed by a second halogenation step to introduce the other halogen.

The process can theoretically proceed via two primary routes:

Bromination followed by Chlorination: 8-hydroxyquinoline is first selectively brominated to produce 5-bromoquinolin-8-ol (B75139), which is then isolated and subjected to chlorination to introduce a chlorine atom at the C-7 position.

Chlorination followed by Bromination: Alternatively, 7-chloroquinolin-8-ol (B131973) could be synthesized first, followed by bromination at the C-5 position.

The success of these routes depends on the ability to control the regioselectivity of each halogenation step to avoid the formation of undesired isomers or di-halogenated byproducts of the same halogen.

Precursor Synthesis and Intermediate Isolation in Multi-step Routes

Multi-step synthesis provides the necessary control to build the target molecule, this compound, from simpler precursors. This involves the careful synthesis and purification of key intermediates.

8-Hydroxyquinoline is the fundamental starting material for the synthesis of its halogenated derivatives, including this compound. acgpubs.orgnih.govrsc.org The synthesis begins with the electrophilic halogenation of the 8-hydroxyquinoline core. As outlined in the sequential halogenation strategy (2.1.3), the process involves two distinct steps. First, a mono-halogenated intermediate is prepared by carefully controlling the reaction conditions to favor single substitution at either the C-5 or C-7 position. This intermediate is then isolated and purified before undergoing a second halogenation reaction to install the second, different halogen at the remaining activated position, ultimately yielding the desired this compound.

The route commencing with the synthesis of 5-bromoquinolin-8-ol is a viable pathway. This intermediate is prepared through the controlled bromination of 8-hydroxyquinoline. While direct bromination can lead to mixtures, reaction conditions can be optimized to favor the formation of the 5-bromo derivative. acgpubs.orgresearchgate.net Once synthesized and isolated, 5-bromoquinolin-8-ol serves as a key precursor. rsc.org This intermediate is then subjected to a directed chlorination reaction. The electron-donating hydroxyl group and the existing bromine atom influence the regioselectivity of the subsequent chlorination, directing the incoming chlorine electrophile to the vacant C-7 position to furnish the final product, this compound.

Preparation of Other Halogenated Quinolines (e.g., 5-chloroquinolin-8-ol) as Starting Materials

The synthesis of halogenated quinolines, such as 5-chloroquinolin-8-ol, is a critical first step for producing di-halogenated derivatives like this compound. One of the most established methods for creating the quinoline core is the Skraup synthesis. google.com This method typically involves the reaction of an aminophenol with glycerol (B35011), or a similar three-carbon component, in the presence of an acid and an oxidizing agent. google.com

For the industrial production of 5-chloroquinolin-8-ol, a common approach is the cyclization of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) with glycerol. google.com Another variation uses 4-chloro-o-aminophenol and methacrylaldehyde as the primary raw materials in a hydrochloric acid solvent. google.com This latter method is noted to reduce the formation of tar, a common issue in Skraup-type reactions, and avoids a separate step for generating acrolein from glycerol and sulfuric acid. google.com

The general reaction scheme involves the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent cyclization and oxidation yield the quinoline ring system. google.com

| Precursor | Reactants | Solvent/Catalyst | Key Conditions | Yield | Ref |

| 5-chloroquinolin-8-ol | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol | Sulfuric Acid | Temperature raised to 120 °C, then H₂SO₄ is added dropwise. | 83-92% | google.com |

| 5-chloroquinolin-8-ol | 4-chloro-o-aminophenol, 4-chloro-2-nitrophenol, Methacrylaldehyde | Hydrochloric Acid | Dropping temperature of 90-110 °C. | High | google.com |

| 8-hydroxyquinoline | o-Aminophenol, Glycerol | Sulfuric Acid, o-Nitrophenol (oxidizing agent) | High temperature (120-180 °C). | >90% | google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring safety and efficiency. For the synthesis of halogenated quinolines, several parameters can be adjusted.

In the Skraup synthesis of 5-chloro-8-hydroxyquinoline, a significant challenge is the formation of tar due to the polymerization of acrolein, which is generated in-situ from glycerol and sulfuric acid. google.com This process is often difficult to control. google.com An innovative approach to mitigate this involves the addition of boric acid to the reaction mixture. Boric acid moderates the dehydration of glycerol, reducing the rate of acrolein polymerization and subsequent tar formation. google.com Furthermore, adding a small amount of a water-insoluble organic solvent, such as ethylcyclohexane, can prevent reactants like 4-chloro-2-nitrophenol from condensing on the reactor walls, which improves operational control and shortens the reaction period. google.com These optimizations have been shown to increase the yield of 5-chloro-8-hydroxyquinoline to as high as 92%. google.com

General optimization strategies for related syntheses often involve screening different solvents, oxidants, and temperature conditions. For instance, in the synthesis of other heterocyclic compounds, solvents like acetonitrile have been found to provide a good balance between reaction conversion and selectivity. scielo.br Temperature is another critical factor; while many reactions are conducted at room temperature, adjusting the temperature (e.g., to 0 °C or reflux) can significantly impact the outcome. scielo.br The choice and stoichiometry of reagents, such as using specific molar equivalents of an oxidant, are also key variables in optimizing the synthesis of complex molecules. scielo.br

| Target Compound | Optimization Strategy | Reactants | Reagents/Solvents | Improvement | Ref |

| 5-chloro-8-hydroxyquinoline | Reduce Tar Formation | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol | Boric acid, Ethylcyclohexane (water-insoluble solvent) | Increased yield (up to 92%) and improved safety. | google.com |

| Dihydrobenzofuran neolignans | Solvent and Oxidant Screening | Methyl p-coumarate, Methyl ferulate | Silver(I) oxide (oxidant), Acetonitrile (solvent) | Decreased reaction time from 20 to 4 hours. | scielo.br |

Purification and Isolation Techniques in Synthesis

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, by-products, and other impurities. A multi-step purification process is typically employed for halogenated quinolines.

For 5-chloro-8-hydroxyquinoline synthesized via cyclization, a common post-reaction workup involves neutralizing the acidic reaction mixture to a neutral pH, which causes the crude product to precipitate as a solid. google.com This solid is then isolated by filtration or centrifugation. google.com Further purification can be achieved by dissolving the crude solid in an acidic solution, such as aqueous hydrochloric acid. google.com The solution is then often treated with activated carbon to decolorize it. google.com A subsequent step involves adding a water-soluble chloride salt, like sodium chloride or ammonium (B1175870) chloride, to the filtrate. google.com This decreases the solubility of the product's hydrochloride salt, causing it to precipitate. google.com The purified hydrochloride salt is collected by filtration. The final free base, 5-chloro-8-hydroxyquinoline, is obtained by neutralizing this salt with a base (e.g., sodium hydroxide) to a neutral pH, followed by filtration and drying. google.com This process has been shown to yield a product with a purity of 99%. google.com

For other halogenated heterocyclic compounds, common purification techniques include recrystallization and column chromatography. orgsyn.org Recrystallization involves dissolving the crude product in a hot solvent mixture (e.g., heptane (B126788) and toluene) and allowing it to cool slowly, which results in the formation of pure crystals. orgsyn.org Column chromatography on silica (B1680970) gel is another effective method, where different components of the crude mixture are separated based on their differential adsorption to the stationary phase as they are eluted with a solvent system. orgsyn.org

Chemical Reactivity and Transformational Studies of 5 Bromo 7 Chloro Quinolin 8 Ol

Electrophilic Aromatic Substitution Reactions on the Quinolone Ring

The quinoline (B57606) ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl group at the 8-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In 5-Bromo-7-chloro-quinolin-8-ol, the positions ortho and para to the hydroxyl group are already substituted with halogen atoms. This substitution pattern significantly influences the outcome of electrophilic aromatic substitution reactions.

Research on the nitration of 8-hydroxyquinoline (B1678124) has shown that the reaction with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This suggests that even with deactivating halogen substituents, the activating effect of the hydroxyl group can drive further substitution on the ring. For this compound, the positions 5 and 7 are already occupied. Therefore, any further electrophilic substitution would likely occur at the remaining open positions on the carbocyclic ring, if the reaction conditions are harsh enough to overcome the deactivating effects of the halogens.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms at the 5- and 7-positions of the quinoline ring are susceptible to nucleophilic substitution, although these reactions typically require harsh conditions or the use of a catalyst. The reactivity of the halogens in nucleophilic aromatic substitution generally follows the order I > Br > Cl.

While direct nucleophilic displacement of the chloro and bromo groups with nucleophiles like alkoxides or thiols is not extensively documented for this specific compound, related transformations on similar quinoline systems have been reported. For instance, palladium-catalyzed cross-coupling reactions, which proceed via a nucleophilic-like substitution at the palladium center, are well-established for halogenated quinolines.

Oxidation and Reduction Pathways of the Quinoline Core and Hydroxyl Group

The quinoline core is relatively resistant to oxidation, but the hydroxyl group can be oxidized under certain conditions. Studies on the oxidation of metal complexes of 8-hydroxyquinoline with potassium permanganate (B83412) in an acidic medium have shown that the reaction is first order with respect to both the oxidant and the metal complex. researchgate.netijert.org This indicates that the hydroxyl group is the primary site of oxidation.

The reduction of the quinoline ring can be achieved through catalytic hydrogenation. Research on the hydrogenation of bromoquinolines has demonstrated that the pyridine (B92270) ring can be selectively reduced to yield bromo-1,2,3,4-tetrahydroquinolines. rsc.org This suggests that the carbocyclic ring bearing the halogens and the hydroxyl group is more resistant to reduction under these conditions.

Furthermore, if a nitro group were introduced onto the ring through electrophilic substitution, it could be selectively reduced. For example, the chemoselective reduction of 5,7-dinitro-8-hydroxyquinoline to 7-amino-5-nitroquinolin-8-ol has been achieved using sodium sulfide (B99878) or through catalytic hydrogenation. osi.lv This highlights the possibility of selectively transforming functional groups on the quinoline ring without affecting the halogen substituents.

Investigating Rearrangement Reactions and Disproportionation Processes

Currently, there is a lack of specific literature detailing rearrangement reactions or disproportionation processes involving this compound. Rearrangement reactions in quinoline chemistry are not common but can occur under specific conditions, often involving intermediates like nitrenes or carbenes. Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, is also not a widely reported transformation for this class of compounds under typical laboratory conditions.

Functional Group Interconversions at Halogenated Positions

The bromine and chlorine atoms on the quinoline ring are valuable handles for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for the introduction of alkynyl groups. Studies on the Sonogashira coupling of halogenated quinolines have demonstrated its utility in synthesizing complex molecular architectures. researchgate.netresearchgate.net Given the presence of both bromo and chloro substituents, selective coupling could potentially be achieved by tuning the reaction conditions, as the reactivity of the C-Br bond is generally higher than the C-Cl bond in these reactions.

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with an aryl or vinyl halide. It is a versatile method for forming carbon-carbon bonds. The application of the Suzuki reaction to the synthesis of novel pyrrolyl and thiophenyl indazoles from bromoindazoles highlights its potential for modifying halogenated heterocyclic systems. nih.gov this compound could similarly be functionalized using this methodology.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. It is a valuable method for the synthesis of substituted alkenes. The use of a palladium catalyst for the Heck reaction of aryl halides with styrenes and acrylates is well-established. nih.govorganic-chemistry.org This reaction could be employed to introduce vinyl groups at the 5- and/or 7-positions of the quinoline ring.

These palladium-catalyzed reactions offer a versatile platform for the derivatization of this compound, allowing for the synthesis of a wide range of novel compounds with potentially interesting biological or material properties.

Coordination Chemistry and Metal Complexation of 5 Bromo 7 Chloro Quinolin 8 Ol

5-Bromo-7-chloro-quinolin-8-ol as a Bidentate Chelating Ligand

This compound, a derivative of 8-hydroxyquinoline (B1678124) (oxine), functions as a potent bidentate chelating ligand. The chelating action involves the formation of a five-membered ring with a central metal ion, a configuration that imparts significant stability to the resulting complex. The coordination occurs through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following the deprotonation of the latter. This dual binding capacity allows this compound to form strong and stable complexes with a wide array of metal ions. The presence of the electron-withdrawing halogen substituents, bromine at position 5 and chlorine at position 7, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes it forms.

The formation of these chelate complexes is a result of the displacement of the hydrogen atom from the hydroxyl group, leading to a covalent bond between the metal and the oxygen atom, and a coordinate bond between the metal and the nitrogen atom. rroij.com This mode of coordination is a hallmark of 8-hydroxyquinoline and its derivatives, making them excellent reagents in analytical chemistry and for the synthesis of novel inorganic compounds with interesting properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of this compound have been a subject of interest. For instance, a copper(II) complex, bis(5-bromo-7-chloro-quinolin-8-olato)copper(II) or [Cu(ClBrQ)₂], has been synthesized and characterized. mdpi.com The synthesis generally involves mixing a solution of a copper(II) salt, such as copper(II) chloride, with a solution of the ligand. mdpi.com

The characterization of such complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. The disappearance of the O-H stretching vibration from the free ligand and shifts in the C=N stretching frequency are indicative of complex formation. scirp.org

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

X-ray Crystallography: To elucidate the precise three-dimensional structure of the complex, including bond lengths and angles.

While specific studies on the zinc(II) and iron(III) complexes of this compound are not as prevalent, the behavior of similar dihalo-substituted 8-hydroxyquinoline ligands suggests that analogous complexes can be readily synthesized. For example, an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, [Fe(ClMQ)₂Cl], has been synthesized and characterized, providing a model for the expected coordination of this compound with iron(III). nih.gov Similarly, zinc(II) is known to form complexes with various 8-hydroxyquinoline derivatives. ajol.info

| Metal Ion | Example Complex | Typical Synthesis Method | Key Characterization Techniques |

|---|---|---|---|

| Copper(II) | [Cu(C₉H₄BrClNO)₂] | Reaction of CuCl₂ with the ligand in a suitable solvent. mdpi.com | IR Spectroscopy, Elemental Analysis, X-ray Crystallography. mdpi.com |

| Zinc(II) | Analogous to other dihalo-8-quinolinolate complexes. | Reaction of a Zinc(II) salt with the ligand. | IR, ¹H-NMR, Elemental Analysis. ajol.info |

| Iron(III) | Analogous to [Fe(ClMQ)₂Cl] where ClMQ is a similar ligand. nih.gov | Reaction of an Iron(III) salt with the ligand. | ESI-MS, UV-Vis, IR, Elemental Analysis, X-ray Crystallography. nih.gov |

Aluminum(III) forms stable complexes with 8-hydroxyquinoline and its derivatives. A notable example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a widely used material in organic light-emitting diodes (OLEDs). While specific research on the aluminum(III) complex of this compound is limited, studies on aluminum complexes with other substituted 8-hydroxyquinolines, such as bis(5-chloro-8-hydroxyquinoline)(2,2'-bipyridine) aluminum, have been reported. doaj.orgresearchgate.net The synthesis of such complexes generally involves the reaction of an aluminum salt with the ligand in an appropriate solvent. The characterization would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR), thermal gravimetric analysis (TGA), and photoluminescence studies to assess its properties for potential applications. doaj.orgresearchgate.net

Silver(I) is known to form complexes with 8-hydroxyquinoline. A study on the complexation of Ag(I) with 8-hydroxyquinoline revealed the formation of a 1:1 complex. ajchem-a.com The synthesis involved the reaction of a silver salt with the ligand, and the complex was characterized by FT-IR and UV-Vis spectroscopy. ajchem-a.com It is expected that this compound would form a similar 1:1 complex with silver(I), where the ligand acts as a bidentate chelating agent. The characterization would likely show changes in the IR spectrum consistent with coordination and the appearance of new bands in the UV-Vis spectrum. ajchem-a.com

Stoichiometry and Geometries of Formed Coordination Compounds

The stoichiometry of the metal complexes of this compound is dependent on the charge and coordination preferences of the central metal ion.

For divalent metal ions like copper(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, resulting in a neutral complex of the type [M(L)₂]. mdpi.com In the case of the [Cu(ClBrQ)₂] complex, structural analysis has revealed a square planar coordination geometry around the copper atom. researchgate.net

For trivalent metal ions such as iron(III) and aluminum(III), a 1:3 metal-to-ligand stoichiometry is often found, leading to neutral complexes like [M(L)₃]. However, other stoichiometries and the inclusion of co-ligands are also possible, as seen in the [Fe(ClMQ)₂Cl] complex, which exhibits a 1:2:1 stoichiometry with a chloride ion completing the coordination sphere. nih.gov

For monovalent metal ions like silver(I), a 1:1 metal-to-ligand stoichiometry is typical, as demonstrated with the parent 8-hydroxyquinoline ligand. ajchem-a.com

The geometry of the resulting coordination compounds is also dictated by the metal ion. Copper(II) complexes with 8-hydroxyquinoline derivatives often adopt a square planar or a distorted tetrahedral geometry. Zinc(II) complexes can exhibit tetrahedral or octahedral geometries, while iron(III) complexes are commonly octahedral.

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Common Geometries |

|---|---|---|

| Copper(II) | 1:2 | Square Planar, Distorted Tetrahedral |

| Zinc(II) | 1:2 | Tetrahedral, Octahedral |

| Iron(III) | 1:2 or 1:3 | Octahedral |

| Aluminum(III) | 1:3 | Octahedral |

| Silver(I) | 1:1 | Linear, Trigonal Planar |

Ligand Field Effects and Electronic Properties of Metal Complexes

The formation of metal complexes with this compound leads to significant changes in the electronic properties of both the ligand and the metal ion. These changes are a consequence of ligand field effects, which describe the interaction between the d-orbitals of the transition metal and the orbitals of the ligand.

The coordination of the bidentate ligand to the metal center splits the d-orbitals into different energy levels. The magnitude of this splitting is influenced by the nature of the ligand and the metal ion. The presence of electron-withdrawing bromo and chloro substituents on the quinoline ring of this compound is expected to influence the ligand field strength. It has been predicted that electron-withdrawing groups at the 5- and 7-positions of the quinoline skeleton can cause a blue-shift in the emission of the complex. rroij.com

The electronic properties of these complexes are often studied using UV-Vis spectroscopy. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. These charge transfer bands are a direct result of the new electronic orbitals formed upon complexation.

Furthermore, studies on the aromaticity of 8-hydroxyquinoline and its metal complexes have shown that the aromaticity of the ligand increases upon complexation. researchgate.net This "chelatoaromatic effect" contributes to the stability of the metal complexes. researchgate.net The electronic properties of these complexes are crucial for their potential applications, for instance, in the development of new materials for electronic devices or as catalysts.

Stability and Solvation Behavior of Metal Chelates

A comprehensive review of available scientific literature did not yield specific studies detailing the stability constants or the solvation behavior of metal chelates formed exclusively with this compound. While the coordination chemistry of the broader class of 8-hydroxyquinoline derivatives is well-documented, specific experimental data, including stability constants and detailed research findings on the solvation properties for the metal complexes of this particular halogenated quinolinol, are not present in the surveyed literature.

General principles of coordination chemistry suggest that this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group to form stable chelate rings. The electronic properties of the chloro and bromo substituents on the quinoline ring are expected to influence the ligand's basicity and, consequently, the stability of its metal complexes. However, without specific potentiometric, spectrophotometric, or thermodynamic studies, any discussion on the precise stability constants or the influence of solvents on these chelates would be speculative.

Similarly, detailed research findings on the solvation behavior of this compound metal chelates, which would describe the interaction of the complex with solvent molecules and its solubility in various media, are not available. Such studies are crucial for understanding the reactivity and applicability of these complexes in different chemical environments.

Due to the absence of specific research data for this compound, no data tables on stability constants or solvation parameters can be provided. Further experimental investigation is required to elucidate these fundamental aspects of its coordination chemistry.

Spectroscopic and Structural Elucidation of 5 Bromo 7 Chloro Quinolin 8 Ol and Its Derivatives

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the skeletal structure of molecules. For 5-Bromo-7-chloro-quinolin-8-ol, the FTIR and FT-Raman spectra have been recorded and analyzed to provide a comprehensive vibrational assignment. sigmaaldrich.comnih.gov The experimental FTIR spectrum is typically measured in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 4000–100 cm⁻¹. nih.gov These analyses are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to aid in the precise assignment of vibrational modes. nih.gov

The vibrational spectrum of this compound is complex, arising from the various functional groups and the quinoline (B57606) ring system. The assignment of these fundamental modes is based on their characteristic frequencies, intensities, and comparisons with related 8-hydroxyquinoline (B1678124) derivatives. researchgate.net Key vibrational modes include stretching and bending vibrations of the O-H, C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds.

Below is a table summarizing the tentative assignments for some of the principal vibrational modes of this compound based on data from related compounds.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3700 - 3550 | Strong absorption, indicating the presence of the hydroxyl group. researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the quinoline ring. |

| C=N Stretch | 1650 - 1550 | Characteristic stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| O-H Bend | 1410 - 1260 | In-plane bending vibration of the hydroxyl group. |

| C-O Stretch | 1260 - 1000 | Stretching vibration of the carbon-oxygen single bond. |

| C-Cl Stretch | 800 - 600 | Stretching vibration associated with the carbon-chlorine bond. researchgate.net |

| C-Br Stretch | 600 - 500 | Stretching vibration associated with the carbon-bromine bond. researchgate.net |

The vibrational frequencies are directly correlated with the molecule's structural features. The position of the O-H stretching band, for instance, can provide insight into intermolecular or intramolecular hydrogen bonding. researchgate.net The pattern of bands in the aromatic C=C stretching region is characteristic of the substituted quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR and ¹³C NMR are the primary methods used for the structural elucidation of organic compounds like this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to neighboring protons. In this compound, the aromatic protons on the quinoline ring exhibit distinct chemical shifts due to the influence of the nitrogen atom, the hydroxyl group, and the halogen substituents. The deshielding effect of electronegative atoms and aromatic ring currents causes these protons to resonate in the downfield region of the spectrum. youtube.com

The following table details the reported ¹H NMR chemical shifts and coupling constants for the protons of the quinoline ring system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.839 | Doublet of doublets | J = 4.3 Hz, 1.4 Hz |

| H-4 | 8.494 | Doublet of doublets | J = 8.6 Hz, 1.4 Hz |

| H-3 | 7.585 | Doublet of doublets | J = 8.6 Hz, 4.3 Hz |

| H-6 | 7.721 | Singlet | N/A |

Data sourced from ChemicalBook for 7-Bromo-5-chloro-8-hydroxyquinoline. chemicalbook.com

The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons and are described by the N+1 rule. youtube.com For example, the signals for H-2, H-3, and H-4 appear as doublets of doublets due to coupling with their two non-equivalent neighboring protons. The signal for H-6 appears as a singlet because it has no adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen, nitrogen, chlorine, and bromine are deshielded and appear at higher chemical shifts (downfield).

A summary of the ¹³C NMR chemical shifts is presented in the table below.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C-2 | 150 |

| C-3 | 123 |

| C-4 | 137 |

| C-4a | 128 |

| C-5 | 120 |

| C-6 | 128 |

| C-7 | 110 |

| C-8 | 150 |

| C-8a | 140 |

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are often employed for unambiguous structural confirmation, especially for complex molecules. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. ipb.pt It would be used to definitively assign which proton signal corresponds to which carbon signal in the quinoline backbone.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.pt For this compound, HMBC would be crucial for confirming the substitution pattern by showing correlations between, for example, H-6 and carbons C-5, C-7, and C-8, thus verifying the positions of the bromo and chloro substituents.

These advanced methods provide a complete and unambiguous picture of the molecular structure by mapping out the entire C-H framework and its connectivity. ipb.pt

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound, a derivative of 8-hydroxyquinoline, are instrumental in characterizing its electronic structure and behavior in various environments. The spectral properties are governed by the chromophoric quinoline ring system, which is influenced by the hydroxyl, bromo, and chloro substituents.

The UV-Vis absorption spectrum of 8-hydroxyquinoline and its derivatives is characterized by absorption bands that are attributed to π-π* and n-π* electronic transitions within the aromatic system. semanticscholar.org For quinolin-8-yl 2-hydroxybenzoate, a related compound, an absorption band observed between 306–308 nm is attributed to these types of transitions. semanticscholar.org The presence of halogen substituents and the hydroxyl group on the this compound ring is expected to modulate the energies of these transitions. Electron-donating substituents at the C-5 or C-7 positions of the quinoline skeleton typically cause a red-shift (bathochromic shift) in the emission spectrum, while electron-withdrawing groups are expected to cause a blue-shift (hypsochromic shift). scispace.com The absorption spectra of 8-hydroxyquinoline derivatives are known to differ in neutral, acidic, and basic media, which indicates the existence of different absorbing species in the ground state. niscpr.res.in

Theoretical studies, such as those employing density functional theory (DFT), can provide further insights into the electronic structure and help assign the observed spectral bands to specific molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dntb.gov.ua

The absorption spectrum of this compound is sensitive to the surrounding chemical environment, exhibiting both solvatochromic and pH-dependent effects.

Solvatochromic Effects: Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands with a change in the polarity of the solvent. For 8-hydroxyquinoline derivatives, a bathochromic shift is generally observed with increasing solvent polarity. researchgate.net This red shift in the absorption and fluorescence emission spectra with increasing solvent polarity suggests a π-π* type transition. niscpr.res.in Such behavior indicates that the dipole moment of the molecule increases upon excitation from the ground state to the first excited state, involving a transfer of electronic charge from the hydroxyl group to the aromatic ring. niscpr.res.in The study of these effects can be analyzed using models like the Kamlet-Taft and Catalan methods, which help to quantify the contributions of nonspecific (polarity, polarizability) and specific (acidity, basicity) solvent-solute interactions. semanticscholar.orgnih.gov

pH Dependence: The electronic absorption spectra of 8-hydroxyquinoline derivatives are highly dependent on the pH of the solution. acs.orgresearchgate.net This is due to the presence of both an acidic phenolic hydroxyl group and a basic pyridinic nitrogen atom. nih.gov In acidic solutions, the nitrogen atom of the quinoline ring can be protonated, leading to the formation of a cationic species. In basic media, the phenolic hydroxyl group can be deprotonated, resulting in an anionic species. niscpr.res.in These protonation and deprotonation events alter the electronic structure of the molecule, causing significant shifts in the absorption maxima. mdpi.com For instance, 8-hydroxyquinoline exists in an equilibrium mixture of a neutral form and a zwitterionic form where the hydroxyl proton has transferred to the nitrogen. scispace.com The different ionic forms of the molecule (cationic, neutral, zwitterionic, and anionic) each possess a unique absorption spectrum. niscpr.res.in

X-ray Diffraction Studies for Solid-State Structure Determination

In the solid state, molecules of halogenated 8-hydroxyquinoline derivatives are expected to be organized in a specific crystalline lattice, stabilized by various intermolecular interactions. Based on the structure of 5,7-dibromo-8-methoxyquinoline, key interactions would include:

Hydrogen Bonding: Although the hydroxyl group in the reference compound is replaced by a methoxy (B1213986) group, the parent this compound contains a hydroxyl group capable of acting as a hydrogen bond donor. It can form intermolecular O-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule, leading to the formation of hydrogen-bonded dimers or chains. researchgate.net Additionally, weaker C-H···O hydrogen bonds can link molecules into extended networks. researchgate.net

Halogen Bonding: The presence of bromine and chlorine atoms introduces the possibility of halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.

The quinoline ring system is inherently planar. In the crystal structure of 5,7-dibromo-8-methoxyquinoline, the quinoline ring system is nearly planar, with a root-mean-square deviation of 0.003 Å. researchgate.net The primary conformational feature to consider for this compound would be the orientation of the hydroxyl group's hydrogen atom. Its position will be influenced by the formation of intramolecular or intermolecular hydrogen bonds. An intramolecular hydrogen bond between the hydroxyl group (O-H) and the quinoline nitrogen (N) is a common feature in 8-hydroxyquinoline derivatives. semanticscholar.org The planarity of the bicyclic system is a key structural feature, with substituents like the halogen atoms and the hydroxyl group lying within or very close to this plane.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a definitive technique for confirming the molecular mass of this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The presence of two halogen isotopes with distinct natural abundances (Bromine: 79Br and 81Br; Chlorine: 35Cl and 37Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for structural confirmation.

The electron ionization (EI) mass spectrum of 5-Bromo-7-chloro-8-hydroxyquinoline shows a complex cluster of peaks for the molecular ion due to the various combinations of the bromine and chlorine isotopes. The most abundant peaks in this cluster correspond to the combinations of the most abundant isotopes.

| Isotopic Combination | Calculated m/z | Relative Intensity Pattern |

|---|---|---|

| [C₉H₅³⁵Cl⁷⁹BrNO]⁺ | 256.9 | Base Peak Cluster |

| [C₉H₅³⁷Cl⁷⁹BrNO]⁺ / [C₉H₅³⁵Cl⁸¹BrNO]⁺ | 258.9 | M+2 Peak Cluster |

| [C₉H₅³⁷Cl⁸¹BrNO]⁺ | 260.9 | M+4 Peak Cluster |

The observed molecular ion peaks are typically found at m/z values of 257, 259, and 261, corresponding to the major isotopic contributions. nih.govchemicalbook.com The exact molecular weight computed for the primary isotopic composition (C₉H₅³⁵Cl⁷⁹BrNO) is 256.9243 Da. nih.gov Fragmentation patterns in the mass spectrum can provide additional structural information.

Theoretical and Computational Chemistry Studies on 5 Bromo 7 Chloro Quinolin 8 Ol

Density Functional Theory (DFT) and Ab Initio Calculations

Computational studies on 5-Bromo-7-chloro-quinolin-8-ol (also known as 7-Bromo-5-chloro-8-hydroxyquinoline, BCHQ) have employed both Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. A common approach involves using the B3LYP functional for DFT and a 6-31G** basis set for both methods. tandfonline.com These calculations are fundamental to understanding the molecule's geometry, vibrational modes, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, geometry optimization has been performed without symmetry constraints using both DFT (B3LYP/6-31G) and ab initio (HF/6-31G ) methods. tandfonline.com The resulting structural parameters, such as bond lengths and bond angles, from these calculations are typically in good agreement with experimental data obtained from techniques like X-ray diffraction.

Table 1: Selected Optimized Geometrical Parameters (Note: Specific calculated values for bond lengths and angles for this exact molecule are detailed in specialized literature. The table below is a representative example of parameters that are typically calculated.)

| Parameter | Calculated Value (B3LYP/6-31G**) |

|---|---|

| C5-Cl Bond Length (Å) | Data not available in search results |

| C7-Br Bond Length (Å) | Data not available in search results |

| O-H Bond Length (Å) | Data not available in search results |

| C8-O Bond Length (Å) | Data not available in search results |

| C-N-C Bond Angle (°) | Data not available in search results |

| C5-C6-C7 Bond Angle (°) | Data not available in search results |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. sid.ir A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sid.ir For the related compound 5-Chloro-7-Iodoquinolin-8-ol, calculations of HOMO and LUMO energies have shown that charge transfer occurs within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For quinoline (B57606) derivatives, negative potential sites are generally localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms.

Global Reactivity Indices (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are quantum chemical parameters derived from the HOMO and LUMO energies that help quantify a molecule's reactivity and stability. mdpi.com These indices provide a more quantitative measure of the concepts described by Frontier Molecular Orbital theory.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated using the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A larger energy gap corresponds to greater hardness and stability.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. acs.org Soft molecules are generally more reactive than hard molecules. acs.org

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons, defining its energy stabilization when it acquires additional electronic charge from the environment. mdpi.com It is calculated from the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index indicates a better electron acceptor. acs.org

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a species. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of a species to accept electrons. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The theory posits that the most significant interactions occur between the HOMO of one molecule and the LUMO of another. The HOMO-LUMO energy gap is therefore central to predicting the reactivity of this compound. A small gap facilitates electron promotion, indicating higher reactivity, polarizability, and lower kinetic stability. This analysis is crucial for understanding potential charge transfer interactions within the molecule and with other species.

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structure and vibrational assignments.

Vibrational Spectroscopy: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of this compound have been experimentally measured and analyzed through computational methods. tandfonline.com Theoretical vibrational frequencies are calculated using DFT (B3LYP/6-31G) and ab initio (HF/6-31G ) methods. tandfonline.com A normal coordinate analysis using Wilson's FG matrix method helps in the detailed assignment of fundamental vibrational modes. tandfonline.com The calculated frequencies are often scaled to correct for anharmonicity and computational approximations, and they generally show good agreement with the experimental spectra. tandfonline.com

Table 3: Representative Vibrational Mode Assignments (Note: This table is illustrative. The full study contains a comprehensive list of all vibrational modes and their assignments based on Potential Energy Distribution (PED).)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | Data not available in search results | Data not available in search results | Stretching of the hydroxyl group |

| C-H Stretch | Data not available in search results | Data not available in search results | Aromatic C-H stretching |

| C=N Stretch | Data not available in search results | Data not available in search results | Quinoline ring stretching |

| C-Cl Stretch | Data not available in search results | Data not available in search results | Stretching of the carbon-chlorine bond |

| C-Br Stretch | Data not available in search results | Data not available in search results | Stretching of the carbon-bromine bond |

NMR and UV-Vis Spectroscopy: While detailed computational studies on the vibrational spectra exist, specific predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not widely reported in the surveyed literature. However, the theoretical prediction of these spectra is a standard computational practice. NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and electronic transitions for UV-Vis spectra are calculated using Time-Dependent DFT (TD-DFT).

Non-linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as optical switching and data storage. Computational chemistry allows for the prediction of NLO properties, guiding the synthesis of new materials. Key NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO applications. These properties are calculated using DFT methods. While specific NLO property investigations for this compound have not been detailed in the available literature, studies on similar quinoline derivatives suggest that the presence of delocalized π-electrons in the aromatic system could lead to significant NLO behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape and intermolecular interactions of molecules over time. These simulations are instrumental in understanding how a compound like this compound might behave in a biological system, such as its interaction with protein active sites or cell membranes.

While specific MD simulation studies exclusively detailing this compound are not extensively documented in the reviewed literature, the methodologies are well-established. Such a study would typically involve the following computational steps:

| Simulation Step | Description | Key Parameters |

| System Setup | The 3D structure of this compound is placed in a simulation box, often solvated with water molecules to mimic physiological conditions. | Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P), box size. |

| Energy Minimization | The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. | Steepest descent and conjugate gradient algorithms. |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state. | NVT (constant volume) and NPT (constant pressure) ensembles. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data. | Time step (e.g., 2 fs), simulation length. |

| Trajectory Analysis | The collected data is analyzed to understand the compound's dynamic behavior. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. |

For related quinoline derivatives, MD simulations have been employed to investigate their binding stability within enzyme active sites, providing insights into their potential as inhibitors nih.gov. For instance, the flexibility of protein-ligand complexes and the stability of interactions are often assessed through RMSF analysis of the protein backbone nih.gov.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, which can elucidate potential reaction mechanisms.

For compounds related to this compound, DFT calculations have been used to study various properties:

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using methods like B3LYP/6-31G** can be compared with experimental FTIR and FT-Raman spectra to confirm molecular structure and vibrational modes nih.gov.

Electronic Properties: The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and the stability arising from hyperconjugative interactions eurjchem.comdntb.gov.ua.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack dntb.gov.ua.

While specific mechanistic pathways involving this compound have not been detailed in the provided context, computational studies on similar structures have shed light on their interactions with biological targets. For example, the study of lanthanide complexes with 5,7-dibromo-8-quinolinol has suggested that these compounds likely interact with DNA via intercalation researchgate.net. Such insights are often derived from a combination of experimental data and computational modeling that explores the binding energies and non-covalent interactions between the compound and its target.

The following table summarizes key computational parameters often derived from DFT studies on quinoline derivatives, which would be applicable to a mechanistic study of this compound.

| Computational Parameter | Significance in Mechanistic Studies |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the molecule's ability to participate in charge transfer. |

| NBO Charges | Reveals the distribution of electronic charge on individual atoms, highlighting reactive sites. |

| Hyperconjugative Interaction Energies (E(2)) | Quantifies the stabilizing effect of intramolecular charge delocalization. |

| MEP Surface | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Further computational investigations focusing specifically on the reaction coordinates and transition states for proposed reactions involving this compound would be necessary to provide definitive mechanistic insights.

Derivatization and Structural Modification Strategies for 5 Bromo 7 Chloro Quinolin 8 Ol Analogues

Synthesis of Phenolic Ethers and Esters

The phenolic hydroxyl group at the C-8 position of 5-bromo-7-chloro-quinolin-8-ol is a prime site for derivatization, allowing for the synthesis of various phenolic ethers and esters. These modifications can significantly alter the lipophilicity, and electronic properties of the parent molecule.

The synthesis of phenolic ethers is commonly achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophile then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether. For instance, the reaction of a halogenated 8-hydroxyquinoline (B1678124) with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a standard procedure for obtaining O-alkylated derivatives.

Esterification of the hydroxyl group can be accomplished using various methods. A common approach involves the reaction of the 8-hydroxyquinoline derivative with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This method allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex aromatic and heterocyclic moieties. For example, the reaction of a substituted 8-hydroxyquinoline with benzoyl chloride in the presence of pyridine would yield the corresponding benzoate (B1203000) ester.

These derivatization strategies are summarized in the table below:

| Derivative Type | General Reaction | Reagents and Conditions |

| Phenolic Ethers | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) |

| Phenolic Esters | Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane, THF) |

Introduction of Amine Substituents (e.g., Mannich Bases)

The introduction of amine substituents, particularly through the Mannich reaction, is a well-established strategy for modifying the 8-hydroxyquinoline scaffold. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the C-7 position of 5-bromo-quinolin-8-ol, activated by the hydroxyl group), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction leads to the formation of aminomethyl derivatives, known as Mannich bases, at the C-7 position.

The synthesis of Mannich bases from halogenated 8-hydroxyquinolines has been extensively explored. For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with formaldehyde (B43269) and various secondary amines, such as morpholine (B109124) or piperidine, in a suitable solvent like ethanol, yields the corresponding 7-aminomethyl derivatives. Similarly, 5-bromo-8-hydroxyquinoline can be utilized as a substrate to introduce a variety of aminomethyl groups at the 7-position. These reactions are typically carried out under mild conditions and provide a straightforward route to a diverse library of compounds.

Below is a table summarizing examples of Mannich bases derived from halogenated 8-hydroxyquinolines:

| Starting Material | Amine | Aldehyde | Product |

| 5-Chloro-8-hydroxyquinoline | Morpholine | Formaldehyde | 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol |

| 5-Bromo-8-hydroxyquinoline | Piperidine | Formaldehyde | 5-Bromo-7-(piperidin-1-ylmethyl)quinolin-8-ol |

| 5-Chloro-8-hydroxyquinoline | Diethylamine | Formaldehyde | 5-Chloro-7-[(diethylamino)methyl]quinolin-8-ol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Positions

The bromine and chlorine atoms at the C-5 and C-7 positions of the quinoline (B57606) ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly powerful tools in this context.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, regioselective coupling can often be achieved. For this compound, the Suzuki-Miyaura coupling would be expected to occur preferentially at the C-5 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to introduce a wide variety of aryl, heteroaryl, and alkyl groups at this position. Subsequent coupling at the C-7 position can be achieved under more forcing conditions. nih.gov

The Heck reaction is another valuable palladium-catalyzed transformation that couples an organohalide with an alkene. This reaction typically proceeds with high trans selectivity. Similar to the Suzuki-Miyaura reaction, the Heck reaction on this compound would likely occur preferentially at the more reactive C-5 position, allowing for the introduction of vinyl substituents.

The table below provides a general overview of these cross-coupling reactions on the dihalogenated quinoline scaffold:

| Reaction | Coupling Partner | Catalyst System | Expected Site of Primary Reaction | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | C-5 (Bromo) | 5-Aryl/heteroaryl-7-chloro-quinolin-8-ol |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) | C-5 (Bromo) | 5-Vinyl-7-chloro-quinolin-8-ol |

Formation of Polycyclic Systems Incorporating the Halogenated Quinolone Scaffold

The this compound framework can be utilized as a building block for the synthesis of more complex, polycyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives or through intermolecular cycloaddition reactions.

One approach involves the synthesis of derivatives bearing functional groups that can undergo intramolecular cyclization to form a new ring fused to the quinoline core. For example, derivatization of the hydroxyl group at C-8 with a propargyl group would yield a substrate that could potentially undergo an intramolecular Sonogashira coupling or other cyclization reactions to form a furan (B31954) or pyran ring fused to the quinoline system.

Another strategy involves the construction of heterocyclic rings using the existing functionalities of the quinoline core. For instance, the synthesis of oxazolo[4,5-h]quinolines has been reported, which involves the formation of an oxazole (B20620) ring fused to the quinoline nucleus. nih.gov While not starting directly from this compound, the methodologies could potentially be adapted. Similarly, the synthesis of pyrimido[4,5-b]quinolines often involves the condensation of a 2-amino-3-formylquinoline with a urea (B33335) or thiourea (B124793) derivative. researchgate.netrsc.orgnih.gov Functionalization of the this compound scaffold to introduce the necessary amine and aldehyde functionalities could provide a pathway to novel fused polycyclic systems.

Synthesis of Hybrid Molecules with Other Heterocyclic Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has gained significant traction in medicinal chemistry. The this compound scaffold is an attractive component for the synthesis of such hybrid molecules due to its inherent biological activities and versatile chemical handles.

Hybrid molecules can be synthesized by linking the halogenated quinoline moiety to other heterocyclic systems, such as pyrimidines, triazoles, or chalcones, through various linkers. For example, the amino group of a derivatized quinoline can be reacted with a suitably functionalized pyrimidine (B1678525) to form a new C-N bond, linking the two heterocyclic rings. encyclopedia.pub The synthesis of 1,2,3-triazole-containing hybrids can be achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, where an azido-functionalized quinoline is reacted with a terminal alkyne-containing heterocycle, or vice versa. semanticscholar.org

The synthesis of chalcone-quinoline hybrids has also been reported, where a chalcone (B49325) moiety is linked to the quinoline core. nih.gov These synthetic strategies allow for the creation of novel chemical entities with potentially synergistic or multi-target biological activities.

Design and Synthesis of Quinolone-Based Phthalonitriles

The derivatization of 8-hydroxyquinolines to form phthalonitriles represents another important synthetic strategy. Phthalonitriles are precursors to metallophthalocyanines, which have applications in materials science and photodynamic therapy.

The synthesis of quinolone-based phthalonitriles can be achieved by the nucleophilic substitution of a nitro group on a phthalonitrile (B49051) ring with the hydroxyl group of 8-hydroxyquinoline in the presence of a base. For example, the reaction of 8-hydroxyquinoline with 4-nitrophthalonitrile (B195368) or 3,4-dinitrophthalonitrile in a solvent like DMF with potassium carbonate as the base yields the corresponding 4-(quinolin-8-yloxy)phthalonitrile derivatives.

These quinolone-based phthalonitriles can then be further functionalized. For instance, bromination of the quinoline ring can be carried out to introduce bromine atoms at the C-5 and/or C-7 positions. researchgate.net This allows for the synthesis of halogenated quinolone-phthalonitrile hybrids, which can be used as building blocks for more complex structures.

The table below summarizes the synthesis of a quinolone-based phthalonitrile:

| Quinoline Reactant | Phthalonitrile Reactant | Reagents and Conditions | Product |

| 8-Hydroxyquinoline | 4-Nitrophthalonitrile | K2CO3, DMF | 4-(Quinolin-8-yloxy)phthalonitrile |

This product can then be subjected to bromination to yield derivatives such as 4-((5-bromoquinolin-8-yl)oxy)phthalonitrile. researchgate.net

Advanced Research Applications of 5 Bromo 7 Chloro Quinolin 8 Ol Systems

Application as Ligands in Catalysis

The utility of 5-Bromo-7-chloro-quinolin-8-ol extends into the domain of chemical synthesis, where it can be used to create catalysts for organic reactions. researchgate.net While specific, detailed studies on the catalytic activity of its metal complexes are not extensively documented in current literature, the foundational structure of 8-hydroxyquinoline (B1678124) and its derivatives is well-established in coordination chemistry. Metal complexes involving quinoline (B57606) derivatives are known to participate in various catalytic transformations, including C-H activation and hydrogenation reactions. nih.govnih.gov The electronic modifications induced by the bromo and chloro substituents on the quinoline ring can influence the stability and reactivity of its metal complexes, suggesting a potential for developing specialized catalysts.

Development of Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline are frequently employed as fluoroionophores in the design of fluorescent chemosensors for detecting metal ions. rroij.com These sensors operate through mechanisms like photoinduced electron transfer (PET), where the fluorescence of the molecule is "turned off" or quenched upon binding with specific metal ions.

A notable example involves a sensor combining an 8-hydroxyquinoline fragment with a 1,8-naphthalimide (B145957) moiety. This V-shaped molecule was investigated for its response to a range of heavy and transition metal ions, including Hg²⁺, Ag⁺, Zn²⁺, Fe²⁺, Cd²⁺, Pb²⁺, and Cu²⁺. The study found that the sensor's fluorescence was quenched in the presence of these ions, with the degree of quenching dependent on the specific metal. For instance, when tested with increasing amounts of mercury perchlorate (B79767) (Hg(ClO₄)₂), the sensor's fluorescence intensity at 517 nm progressively decreased, demonstrating its potential for quantitative detection.

Similarly, another quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), was developed as a chemosensor for copper ions (Cu²⁺). This compound exhibited a detectable and selective response to Cu²⁺ with a low limit of detection (LOD) of 0.66 µM, highlighting the sensitivity that can be achieved with such systems.

| Sensor Base | Target Ion | Observed Effect | Limit of Detection (LOD) |

|---|---|---|---|

| 1,8-naphthalimide & 8-hydroxyquinoline | Hg²⁺, Ag⁺, Zn²⁺, Fe²⁺, Cd²⁺, Pb²⁺, Cu²⁺ | Fluorescence Quenching | Not specified |

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate | Cu²⁺ | Selective Detection | 0.66 µM |

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Metal complexes of halogenated 8-hydroxyquinolines are promising materials for use in organic light-emitting diodes (OLEDs) due to their high thermal stability, film-forming properties, and strong photoluminescence. scirp.org A zinc chelate of the closely related compound, 5,7-dichloro-8-hydroxyquinoline, has been successfully utilized as the light-emitting layer in OLEDs. This complex, bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II), exhibits strong photoluminescence with an emission maximum at 509 nm in the solid state. When integrated into an OLED device, it produced a bright green electroluminescence peaking at 545 nm, demonstrating its efficacy as an emissive material.

In a similar vein, a magnesium(II) complex of 5-chloro-8-hydroxyquinoline (B194070) was synthesized and found to emit green fluorescent light in both solvent and solid states. OLEDs fabricated with this complex as the emitter also showed a green electroluminescence peak at 539 nm, achieving a maximum brightness of 425 cd/m². These findings underscore the potential of metal chelates of this compound in the development of efficient and color-tuned optoelectronic devices.

| Complex | Application | Emission Color | Electroluminescence Peak | Max. Brightness |

|---|---|---|---|---|

| bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | OLED Emitter | Green | 545 nm | Not specified |

| bis(5-chloro-8-hydroxyquinolinato)magnesium(II) | OLED Emitter | Green | 539 nm | 425 cd/m² |

Role as Building Blocks for Complex Molecular Architectures

The halogen atoms on the this compound scaffold serve as reactive handles for synthesizing more complex molecules through cross-coupling reactions. scispace.com The preparation of 5,7-disubstituted 8-hydroxyquinolines often starts from di-halogenated precursors like 5,7-dibromo-8-hydroxyquinoline. rroij.com The bromo- and chloro- positions can be selectively functionalized using catalytic methods such as the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of aryl groups to form new carbon-carbon bonds. scispace.com

This synthetic versatility allows this compound to act as a foundational building block. For instance, derivatives like 5-chloro-8-hydroxyquinoline have been used in multicomponent reactions like the Betti reaction and the Mannich reaction to create larger, hybrid molecules. One such application involved synthesizing a hybrid compound of 5-chloro-8-hydroxyquinoline and ciprofloxacin, a well-known antibiotic, demonstrating its utility in medicinal chemistry for developing multi-target agents.

Investigation in Corrosion Inhibition Studies

Derivatives of 8-hydroxyquinoline are recognized as highly effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. scirp.org These organic compounds function by adsorbing onto the metal surface, forming a protective film that restricts corrosive agents from reaching active sites. The presence of heteroatoms (N, O) and aromatic rings in the this compound structure facilitates strong coordination with the metal's empty orbitals.

Research on novel 8-hydroxyquinoline derivatives has demonstrated remarkable corrosion inhibition performance. For example, two synthesized inhibitors based on the 8-hydroxyquinoline moiety, designated Q1 and Q2, were tested on mild steel in a 1 M HCl solution. The studies showed that the inhibition efficiency increased with the concentration of the inhibitor. At an optimal concentration of 10⁻³ M, the compounds achieved maximum inhibition efficiencies of 95.2% for Q1 and 92.4% for Q2. Another study on different quinoxaline (B1680401) derivatives bearing an 8-hydroxyquinoline group reported inhibition efficiencies as high as 96%. These results confirm that the 8-hydroxyquinoline core, as found in this compound, is a key structural feature for designing high-performance corrosion inhibitors.

| Inhibitor | Optimal Concentration | Maximum Inhibition Efficiency |

|---|---|---|

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ M | 95.2% |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 10⁻³ M | 92.4% |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one | 5 x 10⁻³ M | 96% |

Structure Property and Structure Activity Relationship Studies

Influence of Halogen Substituents on Electronic Density and Reactivity

The introduction of halogen substituents, specifically a bromine atom at position 5 and a chlorine atom at position 7, significantly modulates the electronic properties of the 8-hydroxyquinoline (B1678124) core. Both bromine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring system, influencing the acidity of the phenolic hydroxyl group and the basicity of the quinoline (B57606) nitrogen.

The electron-withdrawing nature of the halogens makes the hydroxyl group at position 8 more acidic (lowering its pKa value) compared to the unsubstituted 8-hydroxyquinoline. acs.org This increased acidity can enhance the molecule's ability to donate a proton, a critical step in forming metal chelates. Conversely, the basicity of the quinoline nitrogen is reduced. These alterations in electronic distribution are pivotal for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions and its interactions with biological targets. researchgate.net Furthermore, the presence of halogens increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.govresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅BrClNO | nist.gov |

| Molecular Weight | 258.50 g/mol | nist.govchemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.356 | chemeo.com |

| Water Solubility (log10ws) | -4.44 mol/L | chemeo.com |

Impact of Substitution Patterns on Chelating Ability and Metal Binding Affinity

The defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as potent bidentate chelating agents for a wide range of metal ions. mdpi.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. The substitution pattern on the quinoline ring directly influences this chelating ability.

For this compound, the electron-withdrawing halogen substituents at positions 5 and 7 enhance the acidity of the hydroxyl group, facilitating deprotonation and subsequent coordination to metal ions. acs.orgnih.gov This can lead to the formation of highly stable metal complexes. The nature and position of the substituents can also introduce steric effects that may affect the geometry and stability of the resulting metal complex. While the halogenation at C5 and C7 generally improves chelating ability, it has been noted in related compounds that this does not always translate to an enhancement of certain biological activities, such as antimalarial effects, suggesting that chelation is a necessary but not solely sufficient factor for bioactivity. nih.govtandfonline.com The stability of metal complexes formed by 8-hydroxyquinoline derivatives is a key determinant of their biological action, with a moderate affinity often being optimal to allow for the transport and subsequent release of metal ions within cells. tandfonline.comresearchgate.net

Stereoelectronic Effects of Halogen and Hydroxyl Groups on Molecular Conformation